3-Bromo-4-isopropyl-2-methyl-aniline
Description
3-Bromo-4-isopropyl-2-methyl-aniline is a substituted aniline derivative featuring a bromine atom at the para-position relative to the amino group, an isopropyl group at the meta-position, and a methyl group at the ortho-position. Substituted anilines are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their reactivity in electrophilic substitution and coupling reactions. The steric and electronic effects imparted by its substituents (bromine, isopropyl, and methyl) likely influence its solubility, stability, and synthetic utility .
Properties
Molecular Formula |
C10H14BrN |
|---|---|
Molecular Weight |
228.13 g/mol |
IUPAC Name |
3-bromo-2-methyl-4-propan-2-ylaniline |
InChI |
InChI=1S/C10H14BrN/c1-6(2)8-4-5-9(12)7(3)10(8)11/h4-6H,12H2,1-3H3 |
InChI Key |
DTPSCAFACMINTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1Br)C(C)C)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of Brominated Aniline Derivatives
Key Differences and Implications
Steric Effects :
- The isopropyl group in this compound introduces significant steric hindrance compared to methyl or trifluoromethyl substituents in analogs like 3-Bromo-4-methylaniline (CAS 7745-91-7) or 2,6-Dibromo-4-(trifluoromethyl)aniline (CAS 72678-19-4). This bulkiness may reduce reactivity in nucleophilic substitution reactions but improve selectivity in catalytic coupling reactions .
Electronic Effects: Bromine at the para-position (relative to NH₂) in the target compound creates a strong electron-withdrawing effect, stabilizing the amino group against oxidation. In contrast, bromine at ortho positions (e.g., 2-Bromo-3-methylaniline, CAS 54879-20-8) increases steric strain and alters resonance stabilization .
Lipophilicity and Solubility :
- The isopropyl and methyl groups in the target compound enhance lipophilicity compared to derivatives with polar substituents like CF₃ (CAS 72678-19-4). This property could make it more suitable for lipid-soluble applications, such as drug penetration through biological membranes .
Synthetic Utility: Dibromo analogs (e.g., CAS 10546-65-3) exhibit higher reactivity in Suzuki-Miyaura cross-coupling reactions due to dual leaving groups. The mono-bromo target compound may instead serve as a regioselective intermediate in stepwise syntheses .
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